molecular formula C13H13F3O B12539034 3'-(Trifluoromethoxy)-2,3,4,5-tetrahydro-1,1'-biphenyl CAS No. 832110-64-2

3'-(Trifluoromethoxy)-2,3,4,5-tetrahydro-1,1'-biphenyl

Katalognummer: B12539034
CAS-Nummer: 832110-64-2
Molekulargewicht: 242.24 g/mol
InChI-Schlüssel: ARGMDPOEGOOKBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions

3’-(Trifluoromethoxy)-2,3,4,5-tetrahydro-1,1’-biphenyl can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives .

Wirkmechanismus

The mechanism of action of 3’-(Trifluoromethoxy)-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins by providing additional interactions within the binding site . This can lead to modulation of the target protein’s activity, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3’-(Trifluoromethoxy)-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific structural features and the presence of the trifluoromethoxy group, which imparts distinct electronic properties. These properties make it a valuable compound in various fields, including medicinal chemistry and materials science .

Eigenschaften

CAS-Nummer

832110-64-2

Molekularformel

C13H13F3O

Molekulargewicht

242.24 g/mol

IUPAC-Name

1-(cyclohexen-1-yl)-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C13H13F3O/c14-13(15,16)17-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4-5,7-9H,1-3,6H2

InChI-Schlüssel

ARGMDPOEGOOKBS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)C2=CC(=CC=C2)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.